molecular formula C9H10O2 B150974 (2,3-Dihydrobenzofuran-6-yl)methanol CAS No. 1083168-69-7

(2,3-Dihydrobenzofuran-6-yl)methanol

Cat. No.: B150974
CAS No.: 1083168-69-7
M. Wt: 150.17 g/mol
InChI Key: DLJJSKTZKULLGR-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzofuran-6-yl)methanol, also known as 2,3-DHBFM, is a small organic molecule that has been studied for its potential applications in scientific research. It is a cyclic heterocyclic compound, containing a benzofuran and a secondary alcohol group. The compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Lignin Depolymerization : A study by Macala et al. (2009) demonstrated the hydrogenolysis and hydrogenation of dihydrobenzofuran in supercritical methanolic solutions, a process relevant to lignin depolymerization. This research highlights the potential of (2,3-Dihydrobenzofuran-6-yl)methanol in breaking down complex organic polymers like lignin (Macala et al., 2009).

  • Catalysis and Synthesis : Sarki et al. (2021) reported the use of methanol as both a hydrogen source and C1 synthon in chemical synthesis, emphasizing the role of methanol in creating various compounds, potentially including derivatives of this compound (Sarki et al., 2021).

  • Molecular Encapsulation : Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, a process involving reactions in methanol. This research might be relevant to the structural manipulation and application of this compound (Ghorbanloo & Alamooti, 2017).

  • Antimicrobial Activity : Sunitha et al. (2017) synthesized novel benzofuran-based compounds with significant antimicrobial activity. These findings could be relevant to the biomedical applications of this compound and its derivatives (Sunitha et al., 2017).

  • Electrochemical Synthesis : Liu, Xu, and Wei (2021) discussed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, using methanol as the C1 source. This process showcases the utility of methanol in electrochemical reactions, which could extend to the synthesis of this compound derivatives (Liu, Xu, & Wei, 2021).

Safety and Hazards

The safety information available indicates that “(2,3-Dihydrobenzofuran-6-yl)methanol” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for “(2,3-Dihydrobenzofuran-6-yl)methanol” could involve further exploration of its potential bioactive properties, given that some substituted benzofurans have shown significant anticancer activities . Additionally, the development of novel synthetic approaches to the 2,3-dihydrobenzofuran ring system could also be a promising area of future research .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJJSKTZKULLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593071
Record name (2,3-Dihydro-1-benzofuran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083168-69-7
Record name (2,3-Dihydro-1-benzofuran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of lithium aluminium hydride (6.1 g, 250 mmol) in THF (300 mL) was added a solution of methyl 2,3-dihydrobenzofuran-6-carboxylate (17.8 g, 100 mmol) in THF at 0□. The mixture was stirred at room temperature for 1 h. A saturated aqueous NaOH solution was added and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine and dried over Na2SO4, filtered and concentrated to afford (2,3-dihydrobenzofuran-6-yl)methanol (13.8 g, 92.0% yield). 1H NMR (400 MHz, CDCl3) δ: 7.17 (d, J=7.2, 1H), 6.84 (d, J=7.2, 1H), 6.81 (s, 1H), 4.62 (s, 2H), 4.58 (t, J=8.4, 2H), 3.20 (t, J=8.4, 2H),) 1.67 (br s, 1H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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